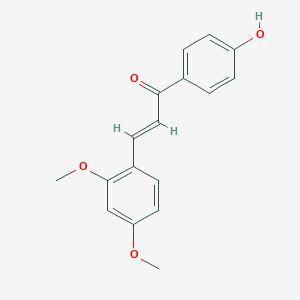

4'-Hydroxy-2,4-dimethoxychalcone

Descripción general

Descripción

4’-Hidroxi-2,4-dimetoxicalcona es un derivado de calcona que se encuentra naturalmente en la resina herbal roja de Dracaena cochinchinensis . Este compuesto es conocido por su amplia gama de actividades biológicas, que incluyen propiedades antimaláricas, antiprotozoarias, antibacterianas y antifúngicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4’-Hidroxi-2,4-dimetoxicalcona se puede lograr a través de varios métodos, incluida la reacción de condensación de Claisen-Schmidt. Esta reacción implica la condensación de 4-hidroxiacetofenona con 2,4-dimetoxi-benzaldehído en presencia de una base como el hidróxido de sodio o el hidróxido de potasio . La reacción se lleva a cabo típicamente en un disolvente de etanol o metanol a temperatura ambiente o a temperaturas ligeramente elevadas.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 4’-Hidroxi-2,4-dimetoxicalcona no están bien documentados, el enfoque general implicaría escalar las rutas sintéticas mencionadas anteriormente. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la garantía de alta pureza y rendimiento a través de técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 4’-Hidroxi-2,4-dimetoxicalcona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la calcona en derivados de dihidrocalcona.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación usando paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH4).

Sustitución: Halogenación usando bromo o cloración usando gas cloro en presencia de un catalizador ácido de Lewis.

Productos principales:

Oxidación: Formación de quinonas.

Reducción: Formación de dihidrocalconas.

Sustitución: Formación de calconas halogenadas.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Bioactive Compounds

4'-Hydroxy-2,4-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. Its unique structure allows for various chemical modifications, facilitating the development of compounds with enhanced biological activities. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving the reaction of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.

Biological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. Studies have shown that it can modulate pathways involved in inflammation, oxidative stress, and cellular proliferation .

Antimicrobial Activity

The compound has demonstrated promising antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, its antibacterial activity was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones .

Anticancer Potential

In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines. It affects cell cycle progression and induces apoptosis through various mechanisms, making it a candidate for anticancer drug development .

Medical Applications

Antimalarial Activity

The compound has exhibited antimalarial properties, making it a potential candidate for developing new antimalarial drugs. Its efficacy against malaria parasites highlights its importance in addressing this global health issue .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a half-life of approximately 1.94 hours and reaches peak concentration (Cmax) of 158 ng/mL when administered orally at a dose of 160 mg/kg in mice. Understanding its pharmacokinetics is essential for optimizing dosage regimens in therapeutic applications.

Industrial Applications

Natural Product Libraries

In the pharmaceutical industry, this compound can be utilized in developing natural product libraries for drug discovery. Its diverse biological activities make it a valuable compound for screening programs aimed at identifying new therapeutic agents .

Mecanismo De Acción

El mecanismo de acción de 4’-Hidroxi-2,4-dimetoxicalcona involucra múltiples vías :

Actividad antimalárica: Inhibe el crecimiento de Plasmodium falciparum interfiriendo con las vías metabólicas del parásito.

Actividad antibacteriana y antifúngica: Interrumpe la integridad de la membrana celular de las bacterias y los hongos, lo que lleva a la muerte celular.

Actividad antiinflamatoria: Inhibe la producción de citoquinas inflamatorias como el factor de necrosis tumoral alfa (TNF-α) e interleucinas (IL-1β, IL-6).

Comparación Con Compuestos Similares

4’-Hidroxi-2,4-dimetoxicalcona se puede comparar con otros derivados de calcona como :

4,4’-Dihidroxi-2’-metoxicalcona: Estructura similar pero con diferentes patrones de sustitución, lo que lleva a variaciones en la actividad biológica.

2’-Hidroxi-4,4’-dimetoxicalcona: Otro derivado con propiedades biológicas distintas.

Singularidad: 4’-Hidroxi-2,4-dimetoxicalcona destaca por su amplio espectro de actividades biológicas y su presencia natural en la resina de Dracaena cochinchinensis. Su combinación única de grupos hidroxilo y metoxi contribuye a sus diversas propiedades farmacológicas.

Actividad Biológica

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative primarily isolated from the plant Bidens biternata and the red herbal resin of Dracaena cochinchinensis. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chalcone family, characterized by a basic structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy groups contributes to its bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it has the highest anticancer activity among the isolated compounds from Bidens biternata, with an LD50 value of 236.7 µg/mL. It induces apoptosis in various cancer cell lines through multiple mechanisms:

- Mitochondrial Pathway : The compound affects mitochondrial membrane potential and regulates pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines .

2. Anti-inflammatory Properties

This compound possesses potent anti-inflammatory effects. It inhibits the production of inflammatory cytokines and enzymes such as iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages. Notably, it reduced iNOS expression by 83.15% and COX-2 expression by 10.8% at a concentration of 20 μM .

Mechanisms :

- NF-κB Pathway : The compound downregulates NF-κB activation, which is crucial for the expression of various inflammatory mediators .

3. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated inhibitory effects against fungi like Candida albicans with MIC values as low as 3.90 μg/mL .

Pharmacokinetics

In pharmacokinetic studies involving ICR mice, this compound showed a half-life (T1/2) of 1.94 hours and a peak concentration (Cmax) of 158 ng/mL after oral administration at a dose of 160 mg/kg.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study focused on its efficacy against triple-negative breast cancer (TNBC) cells indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Skin Health : Preliminary tests have suggested that derivatives of this chalcone could serve as functional ingredients in cosmeceuticals due to their anti-inflammatory properties without adverse skin reactions .

Data Summary

Propiedades

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?

A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:

- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.

Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?

A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.